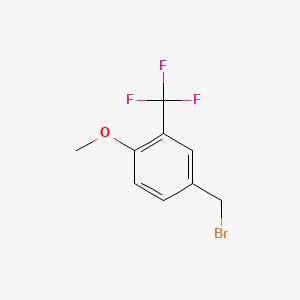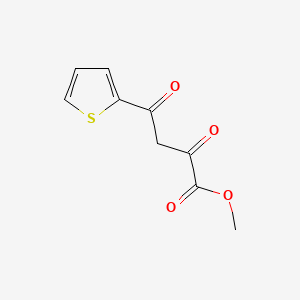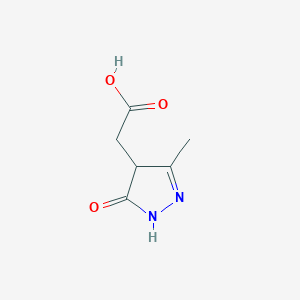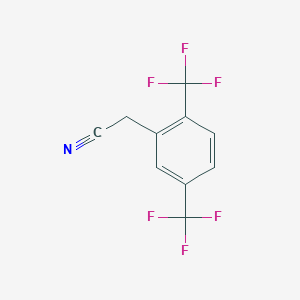
4-Methoxy-3-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
“4-Methoxy-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3O . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular weight of “this compound” is 269.06 g/mol . The IUPAC name for this compound is 4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid powder at ambient temperature . It has a boiling point of 75-79°C . The compound has a XLogP3-AA value of 3.3, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Electrochemical Bromination
A study by Kulangiappar, Anbukulandainathan, & Raju (2014) demonstrates the electrochemical bromination of 4-methoxy toluene, which yields 3-bromo 4-methoxy benzyl bromide. This process involves a two-phase electrolysis with specific temperature controls, providing insights into the orientation of bromine atoms in alkyl aromatic compounds.
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) Marrec, Billard, Vors, Pazenok, & Langlois, 2010 explored the trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This process, which operates under microwave irradiation, is capable of substituting activated bromides like benzyl bromide, forming aliphatic trifluoromethyl ethers.
Synthesis of Zinc Phthalocyanine Derivatives
Pişkin, Canpolat, & Öztürk (2020) Pişkin, Canpolat, & Öztürk, 2020 investigated the synthesis of new zinc phthalocyanine derivatives containing Schiff base-substituted benzenesulfonamide groups. These compounds, which include bromo and methoxy groups, have significant potential in photodynamic therapy for cancer treatment due to their photophysical and photochemical properties.
Steric Pressure in Chemical Reactions
The study by Schlosser et al. (2006) Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006 delves into the effects of steric pressure in chemical reactions. It discusses how the trifluoromethyl group can act as both an emitter and transmitter of steric pressure, impacting the orientation and reactivity of molecules during metalation processes.
Regioselective Metalation and Carboxylation
Dmowski & Piasecka-Maciejewska (1998) Dmowski & Piasecka-Maciejewska, 1998 conducted research on the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene. Their work illustrates the transformation of this compound into various derivatives, including bromo and methoxy-substituted benzoic acids.
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary statements include P260;P271;P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
4-Methoxy-3-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and are potent inhibitors of hepatitis C virus NS5B polymerase .
Biochemical Pathways
The compounds synthesized using it as a building block, such as 2-[(4-diarylmethoxy)phenyl]benzimidazoles, have been shown to inhibit the ns5b polymerase of the hepatitis c virus . This suggests that it may indirectly affect the viral replication pathway.
Result of Action
The compounds synthesized using it as a building block have demonstrated antiviral activities . For instance, 2-[(4-diarylmethoxy)phenyl]benzimidazoles have been shown to inhibit the NS5B polymerase of the hepatitis C virus , thereby preventing viral replication.
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent electrophile for these reactions . This compound is often used to modify proteins and peptides, facilitating the study of enzyme mechanisms and protein-protein interactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the expression of genes involved in cell growth and differentiation, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound also contributes to its reactivity and stability, enhancing its effectiveness in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall activity and effectiveness of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. This distribution pattern can influence the compound’s activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and increase its effectiveness in biochemical applications.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICFAROPYFJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379509 | |
| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-89-7 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)




![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)






